molecular formula C9H9ClO2 B1353337 Methyl 4-chloro-3-methylbenzoate CAS No. 91367-05-4

Methyl 4-chloro-3-methylbenzoate

Cat. No. B1353337
CAS RN: 91367-05-4
M. Wt: 184.62 g/mol
InChI Key: QOTGNXMPQNGYDM-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-3-methylbenzoate” is a chemical compound with the formula C9H9ClO2. It has a molecular weight of 184.620 . This compound is also known as "Benzoic acid, 4-chloro-3-methyl-, methyl ester" .


Molecular Structure Analysis

The IUPAC Standard InChI for “Methyl 4-chloro-3-methylbenzoate” is InChI=1S/C9H9ClO2/c1-6-5-7 (9 (11)12-2)3-4-8 (6)10/h3-5H,1-2H3 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-3-methylbenzoate” is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Theoretical Analysis

Methyl 4-hydroxybenzoate, a structurally related compound, has been extensively studied for its crystal structure and theoretical aspects. The study by (Sharfalddin et al., 2020) revealed the crystal structure of methyl 4-hydroxybenzoate at 120 K, providing insights into its intermolecular interactions and crystal packing. This research contributes to understanding the pharmaceutical activity of similar molecular structures, including Methyl 4-chloro-3-methylbenzoate.

Biodegradation and Environmental Impact

A study by (Higson & Focht, 1992) focuses on the utilization of 3-chloro-2-methylbenzoate by Pseudomonas cepacia MB2, which metabolizes it through the meta fission pathway. This type of research is crucial for understanding the environmental degradation of chlorinated and methylated aromatic compounds, such as Methyl 4-chloro-3-methylbenzoate, and their potential impact on ecosystems.

Molecular Structure and Spectroscopy

The molecular structure, vibrational wavenumbers, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a compound related to Methyl 4-chloro-3-methylbenzoate, have been investigated using various theoretical methods. (Kumar et al., 2014) used HF and DFT methods for this purpose, contributing to a deeper understanding of the physical and chemical properties of similar compounds.

Photocatalytic Degradation

The photocatalytic degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using ZnO–SnO2/nano clinoptilolite was studied by (Khodami & Nezamzadeh-Ejhieh, 2015). This research is relevant for understanding how similar compounds like Methyl 4-chloro-3-methylbenzoate might be effectively broken down in water treatment processes.

Nanoparticle Encapsulation for Agricultural Applications

(Campos et al., 2015) explored the use of nanoparticles for the sustained release of Carbendazim and Tebuconazole in agriculture. This study is relevant for understanding how similar compounds, including Methyl 4-chloro-3-methylbenzoate, could be encapsulated for controlled release in agricultural applications.

Safety and Hazards

“Methyl 4-chloro-3-methylbenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding personal contact, including inhalation, and using personal protective equipment/face protection . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

methyl 4-chloro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTGNXMPQNGYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426764
Record name Methyl 4-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-methylbenzoate

CAS RN

91367-05-4
Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91367-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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